molecular formula C7H9NO B3432099 1-formylcyclopentane-1-carbonitrile CAS No. 956531-78-5

1-formylcyclopentane-1-carbonitrile

Cat. No.: B3432099
CAS No.: 956531-78-5
M. Wt: 123.15 g/mol
InChI Key: YCIRISUEUQBWTN-UHFFFAOYSA-N
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Description

1-formylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It is a colorless liquid with a molecular weight of 123.15 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a formyl group and a nitrile group.

Preparation Methods

1-formylcyclopentane-1-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanone with cyanide ions in the presence of a suitable catalyst . The reaction conditions typically include a basic environment and moderate temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-formylcyclopentane-1-carbonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-formylcyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-formylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-formylcyclopentane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a formyl group and a nitrile group on a cyclopentane ring, providing distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-formylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-7(6-9)3-1-2-4-7/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIRISUEUQBWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956531-78-5
Record name 1-formylcyclopentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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